2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide
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Overview
Description
2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide is a complex organic compound with a molecular formula of C24H20Cl3N3OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide typically involves multiple steps. One common method includes the reaction of 2,2-diphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,2-diphenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)acetamide
- 2,2-diphenyl-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide
- 2,2-diphenyl-N-(2,2,2-trichloro-1-{[(3-m-tolyl-thiourea)amino}ethyl)acetamide
Uniqueness
What sets 2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C24H22Cl3N3OS |
---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
2,2-diphenyl-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C24H22Cl3N3OS/c1-16-10-8-9-15-19(16)28-23(32)30-22(24(25,26)27)29-21(31)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15,20,22H,1H3,(H,29,31)(H2,28,30,32) |
InChI Key |
IENQHZDZUCOWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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